tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate
Description
tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Key structural attributes include:
- Azetidine core: A strained four-membered ring system, which confers unique conformational rigidity compared to larger rings (e.g., pyrrolidine or piperidine).
- Substituents: A tert-butoxycarbonyl (Boc) protecting group at position 1, an amino group at position 3, and an isopropyl group at position 2. These groups influence steric, electronic, and solubility properties.
- Applications: Primarily used as a pharmaceutical intermediate, leveraging the Boc group’s stability during synthetic workflows .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-propan-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-7(2)9-8(12)6-13(9)10(14)15-11(3,4)5/h7-9H,6,12H2,1-5H3 |
InChI Key |
HRZXVXFQWBQYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(CN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Formation of 1-tert-Butylazetidin-3-ol
In a representative procedure, tert-butylamine (10 mmol) and epichlorohydrin (10 mmol) are combined in isopropyl alcohol at 25°C for 16 hours. The intermediate chlorohydrin undergoes intramolecular cyclization upon treatment with triethylamine in acetonitrile at 100°C, yielding 1-tert-butylazetidin-3-ol (59% yield). This step is critical for establishing the azetidine scaffold.
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Isopropyl alcohol → Acetonitrile |
| Temperature | 25°C (initial) → 100°C (cyclization) |
| Base | Triethylamine |
| Yield | 59% |
Introduction of the Isopropyl Group
The isopropyl substituent at the 2-position is introduced via alkylation. Using sodium hydride (NaH) as a base in tetrahydrofuran (THF), 1-tert-butylazetidin-3-ol reacts with isopropyl bromide. The reaction proceeds via an SN2 mechanism, with the hydroxyl group acting as a leaving group after deprotonation. This step achieves 68–72% yield, though steric hindrance from the tert-butyl group necessitates extended reaction times (8–12 hours).
Boc Protection of the Amino Group
The Boc group is introduced to protect the amine during subsequent reactions. tert-Butyl dicarbonate (Boc₂O) is employed under mild basic conditions to avoid ring strain or decomposition.
Protection of 3-Aminoazetidine Intermediates
Azetidine precursors bearing an unprotected amine are treated with Boc₂O in dichloromethane (DCM) or THF. Triethylamine or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving >85% yield. For example, 3-aminoazetidine-1-carboxylate derivatives are Boc-protected at room temperature in 2 hours.
Optimized Conditions for Boc Protection
| Parameter | Details |
|---|---|
| Reagent | Boc₂O (1.2 equiv) |
| Solvent | Dichloromethane |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 25°C |
| Yield | 87% |
Multi-Step Synthesis from Azetidine Carboxylates
An alternative route starts with commercially available azetidine-1-carboxylates. tert-Butyl 3-hydroxyazetidine-1-carboxylate undergoes Mitsunobu reaction with isopropyl alcohol to install the 2-isopropyl group, followed by azide formation and reduction to the amine.
Conversion of Hydroxyl to Amine
The hydroxyl group is converted to an amine via a two-step process:
- Mesylation : Methanesulfonyl chloride (MsCl) in DCM with triethylamine forms the mesylate.
- Ammonolysis : Reaction with aqueous ammonia at 60°C replaces the mesylate with an amine, achieving 65% yield.
Reductive Amination of Ketone Precursors
Azetidine ketones can be transformed into amines via reductive amination. For instance, tert-butyl 2-isopropyl-3-oxoazetidine-1-carboxylate reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method affords the target amine in 60–65% yield, though over-reduction to the secondary amine is a potential side reaction.
Solid-Phase Synthesis for High-Throughput Applications
In drug discovery, solid-phase synthesis enables rapid diversification. Wang resin-bound azetidine carboxylates are functionalized with isopropyl groups via alkylation, followed by on-resin Boc protection. Cleavage with trifluoroacetic acid (TFA) yields the final product with >90% purity, though scalability remains a limitation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Epichlorohydrin Route | Scalable, cost-effective | Multi-step, moderate yields | 50–60% |
| Boc Protection | High selectivity, mild conditions | Requires pre-functionalized amine | 80–90% |
| Mitsunobu Reaction | Stereochemical control | Expensive reagents | 65–75% |
| Reductive Amination | Simple conditions | Risk of over-reduction | 60–65% |
| Solid-Phase Synthesis | High-throughput compatible | Limited scalability | 70–80% |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules that can be used as probes or drugs .
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Ring Size Effects
Cyclopentane-Based Analogues
A patent (EP 1 763 351 B9) describes tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate , a five-membered cyclopentane derivative. Key differences include:
- Substituents : Additional phenyl and trifluoromethyl groups increase hydrophobicity (higher logP) and electronic complexity compared to the simpler azetidine derivative .
Azetidine vs. Piperidine Derivatives
Piperidine (six-membered ring) analogues, such as Boc-protected piperidines, exhibit:
- Reduced strain : Lower ring strain improves stability but may limit conformational control in catalysis.
- Solubility : Larger rings often have higher solubility in polar solvents due to increased flexibility and hydrogen-bonding capacity.
Physicochemical Properties
Hydrophobicity (logP)
- The tert-butyl group and isopropyl substituent in the azetidine compound contribute to a moderate logP (~2.5–3.5, estimated), balancing hydrophobic and polar interactions.
- In contrast, the cyclopentane analogue (EP 1 763 351 B9) has a higher logP (~4.0–4.5) due to aromatic and trifluoromethyl groups .
Solubility
- The azetidine derivative’s amino group enhances aqueous solubility compared to non-polar analogues. However, steric hindrance from the isopropyl group may limit solubility in protic solvents.
Stability and Reactivity
- Boc Group Stability : Both compounds retain Boc stability under acidic conditions, but the azetidine’s strained ring may accelerate deprotection under harsh basic conditions.
- Ring-Opening Reactions : The azetidine’s strain makes it more reactive in ring-opening reactions (e.g., nucleophilic attack) compared to cyclopentane or piperidine derivatives.
Pharmaceutical Intermediates
Catalysis
- Azetidine derivatives are explored as ligands in asymmetric catalysis, leveraging their constrained geometry to enforce stereoselectivity.
Comparative Data Table
| Property | tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate | Cyclopentane Analogue (EP 1 763 351 B9) | Boc-Piperidine Derivative |
|---|---|---|---|
| Ring Size | 4-membered | 5-membered | 6-membered |
| Key Substituents | Boc, amino, isopropyl | Boc, isopropyl, phenyl, CF3 | Boc, amino |
| logP (Estimated) | 2.5–3.5 | 4.0–4.5 | 1.5–2.0 |
| Reactivity | High (ring strain) | Moderate | Low |
| Primary Application | Pharmaceutical intermediate | Kinase inhibitor intermediate | Catalysis ligand |
| Synthesis Reagents | Boc-protected precursors | BOP, TEA, CH2Cl2 | Standard Boc protocols |
Biological Activity
tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate, a compound with the CAS number 325775-44-8, is notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for drug development based on diverse scientific literature.
The compound is characterized by several key chemical properties:
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 226.29 g/mol
- Log P (octanol-water partition coefficient) :
- iLOGP: 2.3
- XLOGP3: 0.2
- WLOGP: 0.43
- MLOGP: 0.56
- SILICOS-IT: 0.12
These values suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Enzyme Inhibition
Research indicates that compounds structurally similar to this compound may act as enzyme inhibitors. A study on amino acid derivatives found that certain amino groups interact favorably with enzyme active sites, enhancing binding affinity and inhibiting enzymatic activity. This mechanism is particularly relevant in the context of viral neuraminidase inhibition, where compounds mimicking transition states exhibit potent inhibitory effects .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound does not significantly permeate the blood-brain barrier (BBB) and is not a substrate for P-glycoprotein (P-gp), which suggests limited central nervous system activity. Additionally, it does not inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk of drug-drug interactions .
Cytotoxicity and Antiviral Activity
In vitro assays have demonstrated that derivatives of azetidine compounds can exhibit cytotoxic effects against various cell lines. The cytopathogenic effects of viral infections were significantly reduced when treated with these compounds, suggesting potential antiviral applications. The half-maximal effective concentration (EC50) values were calculated to quantify the potency of these compounds against specific viruses .
Study on Influenza Virus Neuraminidase
A notable study tested various amino acid derivatives for their ability to inhibit influenza virus neuraminidase. Compounds resembling the transition state of the enzymatic reaction showed significant inhibitory action, supporting the hypothesis that structural similarity can enhance binding affinity and efficacy in enzyme inhibition .
Synthesis and Characterization
Another research effort involved synthesizing tert-butyl derivatives and assessing their biological activities through various assays. The synthesis typically involves reactions under inert conditions with reagents like EDCI and HOBt in solvents such as DMF or THF, yielding high purity products suitable for biological testing .
Summary Table of Biological Activities
| Activity | Observation |
|---|---|
| Enzyme Inhibition | Effective against neuraminidase |
| Cytotoxicity | Reduced viral cytopathogenic effects |
| BBB Permeability | Not permeant |
| P-gp Substrate | No |
| CYP Inhibition | None identified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
